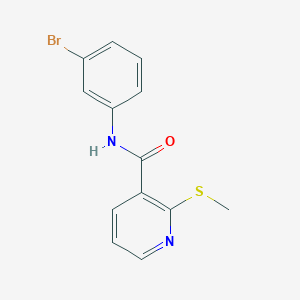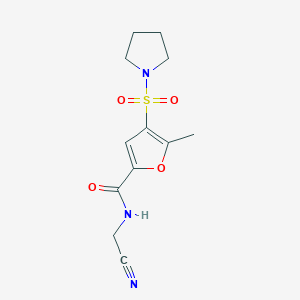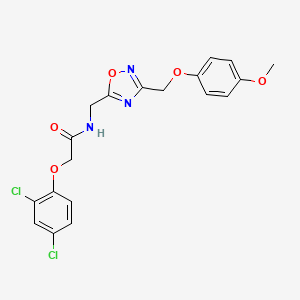![molecular formula C23H20Cl2N6O2 B2800238 1,7-bis(4-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 886907-46-6](/img/structure/B2800238.png)
1,7-bis(4-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It’s a kind of nitrogen-containing heterocycle and is one of the two types of nitrogen-containing bioheterocycles called nucleobases, which, along with deoxyribose or ribose sugars, form nucleotides . These nucleotides are the basic building blocks of DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a purine core, which is a bicyclic molecule made up of a pyrimidine ring fused to an imidazole ring. It also has two 4-chlorobenzyl groups attached, as well as two methyl groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, purine derivatives can undergo a variety of reactions. These can include further substitutions on the purine ring, as well as reactions at the benzyl and methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the chlorobenzyl groups in this compound could increase its lipophilicity compared to purine itself .Applications De Recherche Scientifique
Cancer Therapy: Iron Chelation
Iron chelators have gained attention as potential cancer therapeutics due to cancer cells’ increased avidity for iron. In this context, derivatives of 1,2,4-triazino[5,6-b]indole were designed and synthesized. Specifically, a novel series of 5H-[1,2,4]triazino[5,6-b]indole derivatives with a pyridinocycloalkyl moiety were developed based on the structure of the iron chelator VLX600 . Among these compounds, 3k demonstrated strong antiproliferative activity against various cancer cell lines (A549, MCF-7, Hela, and HepG-2) with low cytotoxicity against normal cells. Notably, 3k selectively bound to ferrous ions and induced apoptosis via the mitochondria pathway, making it a promising lead compound for cancer treatment .
Antimicrobial Properties
Some novel derivatives of 1,2,4-triazol-3-one were synthesized, including those bearing a pyridazinocycloalkyl moiety. These compounds exhibited antimicrobial activity, which could be explored further for potential therapeutic applications .
Anticancer Activity
Researchers have been investigating polyheterocyclic compounds derived from 1,2,4-triazino[5,6-b]indole . These compounds, including 1-amino[1,2,4]triazino[3’,4’:3,4]-[1,2,4]triazino[5,6-b]indole-2-carbonitrile , are being evaluated for their anticancer properties. Understanding how the size of these molecules impacts their activity may provide valuable insights for future drug development .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,7-bis[(4-chlorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N6O2/c1-14-11-29-19-20(26-22(29)31(27-14)13-16-5-9-18(25)10-6-16)28(2)23(33)30(21(19)32)12-15-3-7-17(24)8-4-15/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUUHQKNFLEANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d][1,3]dioxol-5-yl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2800159.png)
![3-[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B2800160.png)

![5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-pyridinecarbonitrile](/img/structure/B2800163.png)
![Ethyl 4-[4-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2800164.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2800165.png)
![7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2800166.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2800171.png)
![(3-Amino-5-((3,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2800174.png)
![1-(4-Methoxyphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2800175.png)
![3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B2800178.png)